ブロマニル

説明

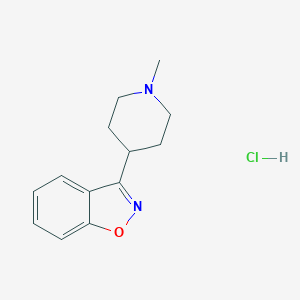

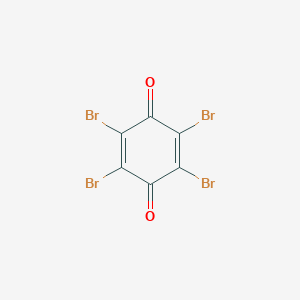

Bromanil, also known as 2,5-dibromo-3,6-dihydroxyquinone, is a brominated derivative of quinone. It is an aromatic compound that has been utilized in various analytical applications due to its ability to form complexes with certain metal ions and precipitate others from solutions. Bromanilic acid, the acidic form of bromanil, has been shown to precipitate barium, calcium, and strontium from weakly acidic solutions and form a colored complex with zirconyl ions in perchloric acid solution, which is useful for the spectrophotometric determination of zirconium and other metals .

Synthesis Analysis

The synthesis of bromanil can be achieved through the oxidative halogenation of phenols with hydrogen halides and hydrogen peroxide. This method has been demonstrated to produce bromanil in very good yields from phenol or hydroquinone using concentrated hydrobromic acid with hydrogen peroxide and a magnesium chloride catalyst . Additionally, the synthesis of bromanil derivatives has been explored, such as the amination of bromanil with 2,5-diaminobenzenesulphonic acid, which leads to the formation of a dianilide compound .

Molecular Structure Analysis

Bromanil's molecular structure is characterized by the presence of bromine atoms and hydroxyl groups attached to a quinone core. The bromanilate ion, a related species, forms complexes with molybdenum(VI) in aqueous solutions, which differ by a proton, indicating the involvement of protons in the equilibrium of these complexes . The structure of bromanil-related compounds has also been studied, such as the synthesis of a stable 1-bromoalumole, which exists as a dimeric structure in the crystalline state .

Chemical Reactions Analysis

Bromanil and its derivatives participate in various chemical reactions. For instance, bromanilic acid reacts with zirconyl ions to form a complex that is useful for analytical purposes . The reactivity of bromine species, such as those derived from bromanil, is significant with many inorganic and organic compounds, including phenolic groups, amines, and sulfur-containing compounds. These reactions are often faster and more selective than those involving chlorine .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromanil and its derivatives are influenced by the presence of bromine atoms. Bromine species, including those derived from bromanil, are highly reactive and can undergo fast reactions with a variety of inorganic and organic compounds. The reactivity of bromine with phenolic groups and other functional groups is particularly notable, with rate constants significantly higher than those for chlorine, which has implications for the use of bromine in organic synthesis .

科学的研究の応用

電荷移動錯体形成によるカテコールアミンの定量

ブロマニルは、レボドパ、メチルドパ、ドーパミンなどのカテコールアミンを純粋な状態および医薬品製剤中で定量するための分光光度法に用いられる . このプロセスには、ブロマニルとの電荷移動錯体の形成が伴い、緑色の生成物が生成され、特定の波長で測定できる。 この方法は、シンプルさ、感度、迅速な実行の点で評価されており、医薬品分析において貴重なツールとなっている。

時間分解共鳴ラマン分光法による三重項励起状態の解析

時間分解共鳴ラマン (TR3) 分光法を用いて、ブロマニルの三重項励起状態の構造が研究されてきた . この技術は、密度汎関数理論 (DFT) 計算と波束動力学を組み合わせることで、共鳴励起状態の構造とモード特異的な変位に関する洞察を提供する。 このような詳細な構造情報は、様々な化学プロセスにおけるブロマニルの反応性と相互作用を理解するために不可欠である。

赤外スペクトルによる電子状態の理解

ブロマニルとそのアニオンラジカルの電子状態を、赤外スペクトルを分析することで研究が行われてきた . 中性ブロマニルとそのアニオンラジカルの対応するバンド間に有意な周波数差が観察され、これらの化合物の分子構造と電子構造の理解が深まった。

構造-反応性相関の解明

ブロマニルの三重項励起状態の TR3 分光法から得られた実験データをシミュレーションすることで、遷移状態の構造に関する追加情報を導き出すことができる . この情報は、様々な化学反応におけるブロマニルの挙動を予測する上で基本となる構造-反応性相関を解明するために役立つ。

分子ジオメトリの最適化

ブロマニルの高次三重項状態 Tn のジオメトリは、時間依存 DFT 計算を用いて最適化されており、波束動力学シミュレーションとよく一致する . この最適化は、光化学や材料科学などの分野で関連する、励起状態におけるブロマニルの挙動を正確にモデル化およびシミュレーションするために不可欠である。

分子軌道解析

ブロマニルの三重項状態のジオメトリのモード特異的な変位は、関与する分子軌道に関して合理化されてきた . これらの変位を理解することは、導電率や反応性などの所望の特性を示す新しい材料や化学物質の開発にとって重要である。

Safety and Hazards

作用機序

Target of Action

Bromanil, also known as Bromacil, is a broad-spectrum herbicide . It is primarily used to control weeds in agricultural food crops such as citrus and pineapple . In addition, both Bromanil and its lithium salt are used to control weeds and brush in non-agricultural areas including utility right-of-ways, railroads, electrical switching stations, and industrial yards . The primary targets of Bromanil are these unwanted plants and weeds.

Mode of Action

Bromanil works by interfering with photosynthesis . It enters the plant through the root zone and moves throughout the plant Studies have shown that bromanil affects the structure of the triplet excited state .

Biochemical Pathways

Given its mode of action, it is likely that it disrupts the photosynthetic pathways in plants, leading to their eventual death .

Pharmacokinetics

The pharmacokinetics profile of Bromanil is still unclear due to difficulties determining this component in serum and the poor knowledge of its bioaccessibility and bioavailability . It would appear that Bromanil is absorbed into the small intestine, rapidly forming a complex with anti-proteases .

Result of Action

The primary result of Bromanil’s action is the death of the targeted plants and weeds. By interfering with photosynthesis, Bromanil deprives the plants of the energy they need to grow and survive .

Action Environment

The efficacy and stability of Bromanil can be influenced by various environmental factors. For instance, its application is prohibited in areas where surface water is present or intertidal areas below the mean high water mark . This is likely due to the potential for Bromanil to contaminate water sources and harm non-target organisms. Furthermore, Bromanil should never be used in residential or recreation areas due to the risk of exposure .

特性

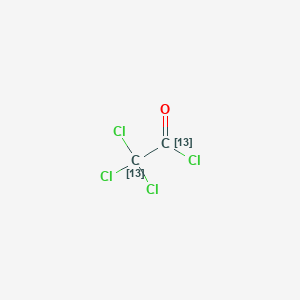

IUPAC Name |

2,3,5,6-tetrabromocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHDQPLUIFIFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197608 | |

| Record name | Bromanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Tetrabromo-p-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

488-48-2 | |

| Record name | Bromanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromanil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabromo-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。